Cas no 197142-49-7 ((1S,3S,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid)

(1S,3S,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is a chiral bicyclic compound featuring a rigid azabicyclo[4.1.0]heptane scaffold with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. Its stereospecific (1S,3S,6R) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The Boc group enhances stability during synthetic manipulations, while the carboxylic acid moiety allows for further derivatization. This compound is particularly useful in the preparation of constrained peptidomimetics and as a building block for bioactive molecules requiring rigid, three-dimensional frameworks. Its well-defined structure and functional group compatibility make it a versatile intermediate in medicinal chemistry and drug discovery.
(1S,3S,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid structure
197142-49-7 structure
Product Name:(1S,3S,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
CAS No:197142-49-7
MF:C12H19NO4
MW:241.28
CID:5192580
Update Time:2026-03-05

(1S,3S,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1S,3S,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
    • (1S,3S,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
    • Inchi: 1S/C12H19NO4/c1-12(2,3)17-11(16)13-8(10(14)15)5-4-7-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m1/s1
    • InChI Key: OUIBHCFUGWXKHT-VGMNWLOBSA-N
    • SMILES: [C@@]12([H])[C@@]([H])(C1)CC[C@@H](C(O)=O)N2C(OC(C)(C)C)=O

(1S,3S,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid Pricemore >>

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(1S,3S,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:197142-49-7)(1S,3S,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
Order Number:A1076893
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:01
Price ($):852.0
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Additional information on (1S,3S,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

Comprehensive Overview of (1S,3S,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid (CAS No. 197142-49-7)

The compound (1S,3S,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid (CAS No. 197142-49-7) is a highly specialized bicyclic structure with significant applications in pharmaceutical chemistry and organic synthesis. Its unique azabicyclo[4.1.0]heptane scaffold, combined with a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for drug discovery and peptide synthesis. Researchers and industry professionals frequently search for this compound due to its role in developing novel therapeutics, particularly in the fields of central nervous system (CNS) drugs and enzyme inhibitors.

One of the most searched topics related to this compound is its stereochemistry and chiral purity, as the (1S,3S,6R) configuration is critical for its biological activity. The presence of the carboxylic acid functional group further enhances its reactivity, enabling conjugation with amines or alcohols to form amides or esters, respectively. This versatility aligns with current trends in green chemistry and sustainable synthesis, where efficient building blocks like this are in high demand.

In recent years, the pharmaceutical industry has seen a surge in interest for bicyclic compounds due to their ability to mimic natural product frameworks and improve drug bioavailability. The 2-azabicyclo[4.1.0]heptane core of this molecule is particularly noteworthy, as it appears in several FDA-approved drugs targeting neurological disorders and infectious diseases. This connection to drug development has made CAS No. 197142-49-7 a frequent subject in patent literature and academic journals.

Another hot topic is the compound's synthetic accessibility. The Boc-protected amine ensures stability during multi-step reactions, a feature highly valued in parallel synthesis and combinatorial chemistry. Laboratories often inquire about optimized protocols for its preparation or derivatization, reflecting the broader demand for high-yielding methodologies in medicinal chemistry. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) makes it relevant to the growing field of bioconjugation and peptide-based therapeutics.

From a regulatory perspective, the compound's non-hazardous profile (as indicated by its exclusion from controlled substance lists) has contributed to its widespread use. However, users frequently search for handling guidelines and storage conditions, emphasizing the need for proper documentation of its physicochemical properties. Its melting point, solubility, and stability under various pH conditions are commonly discussed parameters in research forums.

In summary, (1S,3S,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid represents a convergence of structural novelty and practical utility. Its relevance to drug design, catalysis, and material science ensures continued interest from both academia and industry. As synthetic strategies evolve, this compound is poised to play an even greater role in addressing challenges like drug resistance and selective targeting—key themes in contemporary biomedical research.

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Amadis Chemical Company Limited
(CAS:197142-49-7)(1S,3S,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
A1076893
Purity:99%
Quantity:1g
Price ($):852.0
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